molecular formula C10H7NO2 B056608 N-Vinylphthalimide CAS No. 3485-84-5

N-Vinylphthalimide

Cat. No. B056608
CAS RN: 3485-84-5
M. Wt: 173.17 g/mol
InChI Key: IGDLZDCWMRPMGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Vinylphthalimide involves various methods, including copolymerization with different comonomers. For example, NVPh has been copolymerized with p-methylstyrene, p-methoxystyrene, and p-chlorostyrene using azo-bis-isobutyronitrile as an initiator, which demonstrates the compound's versatility in polymer chemistry (Chikhaoui-Grioune, Benaboura, & Jerome, 2007).

Molecular Structure Analysis

The molecular structure of NVPh plays a crucial role in its reactivity and the types of reactions it can participate in. Its structure has been studied in various syntheses, influencing the outcome of the chemical reactions and the properties of the resulting copolymers.

Chemical Reactions and Properties

N-Vinylphthalimide is involved in several chemical reactions, such as the Ni-catalyzed cross-coupling with vinyl bromides (Suzuki, Hofstra, Poremba, & Reisman, 2017) and the synthesis of O-phthalimide oximes from vinyl azides (Paveliev, Alimkhanova, Sergeeva, & Terent’ev, 2020). These reactions demonstrate the compound's versatility and utility in organic synthesis.

Scientific Research Applications

  • Polymerization Tools

    • N-Vinylphthalimide is used as a polymerization tool . It is used in the production of polymers with unique refractive index characteristics and good optical clarity . These polymers are used as anti-reflective coatings for solar cells, displays, and contact lenses .
  • Antifungal Activity

    • A study has shown that N-substituted phthalimides, including N-vinylphthalimide, have significant antifungal activity against two disastrous phytopathogenic fungi, Alternaria solani and Botrytis cinerea . The study revealed that vinyl, quinolyl, bromide alkyl, and benzyl substitutions were appropriate substituents and coupling functional moieties indirectly with optimum alkyl chain was efficient to prepare phthalimides related fungicides .
  • Nanomedicine
    • N-Vinylphthalimide has been used in the field of nanomedicine . Numerous N-vinyl monomers including N-vinylcarbazole, N-vinylindole, N-vinylpyrrolidone, and N-vinylphthalimide were polymerized in a controlled fashion with various controlled radical polymerization processes . These polymers play a major role in a broad range of biological applications including antimicrobials, nonviral gene delivery, synthetic enzymes, metal chelation, and drug delivery .

Safety And Hazards

N-Vinylphthalimide may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective equipment such as gloves, protective clothing, and eye/face protection should be worn when handling this chemical .

properties

IUPAC Name

2-ethenylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c1-2-11-9(12)7-5-3-4-6-8(7)10(11)13/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDLZDCWMRPMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26809-43-8
Record name 1H-Isoindole-1,3(2H)-dione, 2-ethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID3063049
Record name 1H-Isoindole-1,3(2H)-dione, 2-ethenyl-
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-Vinylphthalimide

CAS RN

3485-84-5
Record name Vinylphthalimide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1H-Isoindole-1,3(2H)-dione, 2-ethenyl-
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Record name N-Vinylphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-ethenyl-
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Record name 1H-Isoindole-1,3(2H)-dione, 2-ethenyl-
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Record name N-vinylphthalimide
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Synthesis routes and methods I

Procedure details

Over a period of 2 hours, 2.3 g of 1,8-diazabicyclo-[5.4.0]-undec-7-ene were added dropwise to a solution of 3.5 kg of N-(2-bromoethyl)phthalimide in 9.6 l of N,N-dimethylacetamide. During the addition, the temperature increased to 50° C. After the addition had ended, stirring was continued for 17 hours. The batch was poured into 29 l of water and filtered, and the filtration residue was dried at from 30 to 40° C. This gave 1.95 kg of product (=82% of theory) of melting point 79-80° C.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3.5 kg
Type
reactant
Reaction Step One
Quantity
9.6 L
Type
solvent
Reaction Step One
Name
Quantity
29 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Over a period of 2 hours, 672 g of 1,8-diazabicyclo-[5.4.0]-undec-7-ene were added dropwise to a solution of 1016 g of N-(2-bromoethyl)phthalimide in 2.81 of N,N-dimethylacetamide. During the addition, the temperature increased to 60° C. After the addition had ended, stirring was continued for 12 hours. The batch was poured into 9 l of water and filtered, and the filtration residue was dried at 50° C. This gave 621 g of product (=90% of theory) of melting point 79-80° C.
Quantity
672 g
Type
reactant
Reaction Step One
Quantity
1016 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Vinylphthalimide
Reactant of Route 2
N-Vinylphthalimide
Reactant of Route 3
N-Vinylphthalimide
Reactant of Route 4
Reactant of Route 4
N-Vinylphthalimide
Reactant of Route 5
N-Vinylphthalimide
Reactant of Route 6
N-Vinylphthalimide

Citations

For This Compound
522
Citations
Y Maki, H Mori, T Endo - Macromolecular Chemistry and …, 2007 - Wiley Online Library
… reported, including poly(N-vinylphthalimide),10 polyacrylate,11, 12 polystyrene,13 and poly(vinyl ether)13, 14 derivatives. Free radical polymerization of N-vinylphthalimide (NVPI) was …
Number of citations: 63 onlinelibrary.wiley.com
Y Maki, H Mori, T Endo - Macromolecular Chemistry and …, 2010 - Wiley Online Library
We report on the controlled synthesis of amphiphilic and double‐hydrophilic block copolymers having poly(vinyl amine) segments by the reversible addition–fragmentation chain …
Number of citations: 28 onlinelibrary.wiley.com
K Yanagi - The Journal of Organic Chemistry, 1959 - ACS Publications
… Addition reactions of N-vinylphthalimide. A mixture of 5 g. of VPI(V-vinylphthalimide) and 10 g. … Imido interchange reactions of N-vinylphthalimide. A mixture of 5 g. of VPI, 3 g. …
Number of citations: 5 pubs.acs.org
Q He, N Chatani - The Journal of Organic Chemistry, 2018 - ACS Publications
… with N-vinylphthalimide by a rhodium-catalyzed reaction of aromatic amides containing an 8-aminoquinoline moiety as the directing group is reported. N-Vinylphthalimide functions as a …
Number of citations: 32 pubs.acs.org
Y Maki, H Mori, T Endo - Macromolecular Chemistry and …, 2010 - Wiley Online Library
A nonconjugated N‐vinyl monomer, N‐vinylphthalimide (NVPI), was copolymerized with various comonomers via reversible addition‐fragmentation chain transfer (RAFT) process. Two …
Number of citations: 13 onlinelibrary.wiley.com
E Alacid, C Najera - Advanced Synthesis & Catalysis, 2008 - Wiley Online Library
… We conclude that N-vinylphthalimide can be regioand diastereoselectively β-arylated using appropiate Heck reaction conditions not only with aryl iodides and bromides, but for the first …
Number of citations: 27 onlinelibrary.wiley.com
K KATO - Journal of Synthetic Organic Chemistry, Japan, 1960 - jstage.jst.go.jp
… An addition reaction of thioglycolic acid to N-vinylphthalimide in the presence of sulfuric acid catalyst was followed by Markownikoff's rule and formed an a-addition product, N-(1-…
Number of citations: 0 www.jstage.jst.go.jp
Y Maki, H Mori, T Endo - Macromolecules, 2008 - ACS Publications
… NVNPI was prepared by the reaction of 2,3-dicarboxynaphthalimide with a large excess of vinyl acetate, according to a method used for the synthesis of N-vinylphthalimide, which can …
Number of citations: 29 pubs.acs.org
D Chikhaoui-Grioune, A Benaboura, R Jérôme - European polymer journal, 2007 - Elsevier
… the radical polymerization of N-vinylphthalimide and several p-substituted styrene comonomers that can modulate the properties and reactivity of poly(N-vinylphthalimide). Emphasis is …
Number of citations: 8 www.sciencedirect.com
I Watanabe, K Morikawa, S Samitsu… - … Chemistry and Physics - Wiley Online Library
… (1,3,4‐TVS), 3‐methylimidazolylvinylsulfide (3MIVS), and 5‐methlthio‐1,3,4‐thiadiazolylvinylsulfide (MeSTVS) were selected to enhance the refractive index, and N‐vinylphthalimide (…
Number of citations: 0 onlinelibrary.wiley.com

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